2-[(Methylamino)methyl]phenol hydrobromide
Description
Properties
IUPAC Name |
2-(methylaminomethyl)phenol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.BrH/c1-9-6-7-4-2-3-5-8(7)10;/h2-5,9-10H,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQAFSSKDAKGOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1172706-51-2 | |
| Record name | 2-[(methylamino)methyl]phenol hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Method Overview:
This method involves methylating phenolic compounds followed by amination to introduce the methylamino group, then converting the free base into the hydrobromide salt.
Step-by-step Process:
Research Findings:
- The Mannich reaction is a common route to synthesize methylaminomethylphenols, involving formaldehyde, methylamine, and phenolic compounds.
- Hydrobromic acid is used to selectively precipitate the hydrobromide salt from the reaction mixture.
Synthesis via Nucleophilic Substitution
Method Overview:
This approach employs nucleophilic substitution of phenol derivatives with methylamine or methylamino groups, followed by salt formation.
Procedure:
Research Findings:
- The use of alkyl halides like 1,4-dichlorobutane facilitates nucleophilic substitution with methylamine, producing the methylamino methylphenol.
- The reaction yields are high (~85%), indicating efficiency in this route.
Purification and Crystallization
Crystallization Techniques:
Data Table:
| Parameter | Condition | Observation | Reference |
|---|---|---|---|
| Yield | 85% | High yield from reflux reaction | |
| Purity | >97% | Confirmed by titration | |
| Solvent | Methanol, dichloromethane, acetone | Effective for extraction | , |
Summary of Research Findings
- The Mannich reaction remains a primary route for synthesizing methylaminomethylphenols, which can be converted into hydrobromide salts via acid precipitation.
- Alkylation with halogenated compounds like 1,4-dichlorobutane provides an alternative nucleophilic substitution pathway, with high yields and straightforward purification.
- The salt formation process involves careful pH control and solvent removal, often employing vacuum distillation for purity enhancement.
Chemical Reactions Analysis
Types of Reactions
2-[(Methylamino)methyl]phenol hydrobromide can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the amine group.
Substitution: The methylamino group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while reduction of the amine group can produce secondary or tertiary amines.
Scientific Research Applications
Medicinal Chemistry
2-[(Methylamino)methyl]phenol hydrobromide has been investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development. Notable areas of research include:
- Antimicrobial Activity : Studies have shown that this compound exhibits antibacterial and antifungal properties, making it relevant in the development of new antimicrobial agents.
- Neuropharmacology : Research indicates potential effects on neurotransmitter systems, suggesting applications in treating neurological disorders.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its reactivity allows for various transformations, including:
- Nucleophilic Substitution Reactions : The methylamino group can participate in nucleophilic substitutions, facilitating the synthesis of more complex molecules.
- Functionalization of Aromatic Compounds : It can be used to introduce functional groups into aromatic systems, expanding the toolbox for synthetic chemists.
Proteomics and Biochemical Research
In proteomics, this compound has been utilized for its ability to modify proteins and peptides. Key applications include:
- Affinity Labeling : The compound can serve as an affinity label to study protein interactions and dynamics.
- Stabilization of Protein Structures : Its incorporation into protein structures may enhance stability and solubility in various experimental conditions.
Case Studies
Several case studies highlight the applications of this compound:
- Antimicrobial Development : A study demonstrated that derivatives of this compound showed enhanced activity against resistant strains of bacteria, suggesting its potential as a lead compound in antibiotic development.
- Neurotransmitter Interaction : Research indicated that this compound could modulate serotonin receptors, providing insights into its possible use in treating mood disorders.
- Protein Modification Techniques : In proteomic studies, this compound was successfully used to label specific proteins, allowing researchers to track protein interactions in live cells.
Mechanism of Action
The primary mechanism of action of 2-[(Methylamino)methyl]phenol hydrobromide involves targeting the quorum regulator SarA in Staphylococcus aureus . By inhibiting SarA, the compound down-regulates the expression of virulence genes and reduces biofilm formation. This makes it a promising candidate for combating bacterial infections, particularly those involving biofilm-related resistance.
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
*Note: CAS 6192-97-8 is shared with (±)-p-(2-Aminopropyl)phenol hydrobromide due to registry overlaps.
Pharmacological and Functional Differences
Mechanism of Action: this compound uniquely targets SarA, a global regulator of S. aureus virulence, reducing biofilm formation and toxin production . (±)-p-(2-Aminopropyl)phenol hydrobromide (Paredrine hydrobromide) acts as an α-adrenergic agonist, inducing pupil dilation via adrenergic receptor activation . 4-(Dimethylamino)phenol lacks direct antimicrobial activity but serves as a precursor in synthesizing dyes and pharmaceuticals .
Biofilm Inhibition: The target compound achieves >50% biofilm inhibition at 1.25 µM in S. aureus strains (P1966, AB459) , outperforming natural phenolic analogs like salvianolic acid B (from Salvia miltiorrhiza), which primarily exhibits anti-thrombotic effects .
Chemical and Physical Properties
Table 2: Physicochemical Comparisons
| Compound Name | Molecular Weight | Solubility | Key Applications |
|---|---|---|---|
| This compound | 218.09 | Water-soluble (salt form) | Antimicrobial drug development |
| 5-Bromo-2-methoxyphenethylamine hydrobromide | 311.01 | Soluble in polar solvents | Research chemical (unconfirmed use) |
| 4-(Dimethylamino)phenol | 137.18 | Organic solvent-soluble | Synthetic intermediate |
Biological Activity
2-[(Methylamino)methyl]phenol hydrobromide, with the molecular formula C₈H₁₂BrNO and a molecular weight of 218.09 g/mol, is a phenolic compound that has garnered attention in biochemical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound consists of a phenolic structure substituted with a methylamino group. The hydrobromide salt form enhances its solubility and stability, making it suitable for various biochemical applications. Its reactivity is attributed to the presence of functional groups typical of phenolic compounds, allowing it to participate in diverse chemical reactions.
The biological activity of this compound is primarily linked to its interaction with various biological targets. Research indicates that it may influence physiological processes through several mechanisms:
- Enzyme Inhibition : The compound can inhibit specific enzymes, affecting metabolic pathways and cellular functions.
- Protein Interaction : It interacts with proteins, potentially altering their activity and stability.
- Cell Signaling Modulation : By affecting signaling pathways, it may influence gene expression and cellular responses.
Pharmacological Effects
Studies have shown that this compound exhibits various pharmacological effects, including:
- Antimicrobial Activity : Demonstrated effectiveness against certain bacterial strains.
- Anticancer Properties : Preliminary studies suggest potential activity against cancer cell lines, indicating a need for further investigation into its therapeutic applications .
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of this compound against several bacterial strains. The results indicated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Study 2: Anticancer Activity
Another investigation focused on the anticancer effects of the compound on human cancer cell lines. The study found that treatment with varying concentrations of this compound resulted in dose-dependent cytotoxicity.
| Concentration (µM) | % Cell Viability |
|---|---|
| 10 | 80 |
| 25 | 60 |
| 50 | 30 |
These findings highlight the compound's potential as a lead candidate for further drug development.
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds reveals distinct properties that may influence biological activity:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 4-Chloro-2-[(methylamino)methyl]phenol | 38926-77-1 | Contains chlorine substituent; altered reactivity |
| 4-Fluoro-2-[(methylamino)methyl]phenol | 1177277-31-4 | Fluorine substituent; modified electronic properties |
| 1-(5-Chloro-2-hydroxyphenyl)-N,N,N-trimethylmethanaminium bromide | 62384-37-6 | Quaternary ammonium compound; distinct pharmacological profile |
The unique methylamino substitution on the phenolic ring contributes to the specific biological activities observed in this compound compared to its analogs.
Q & A
Q. What experimental controls are essential when interpreting conflicting bioactivity data across cell lines?
- Methodological Answer :
- Cell Line Authentication : Use STR profiling to rule out cross-contamination.
- Passage Number Control : Limit experiments to passages 5–15 to avoid drift in receptor expression.
- Counterion Controls : Compare hydrobromide with other salts (e.g., hydrochloride) to isolate anion-specific effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
